molecular formula C19H14ClN3O2 B11679970 6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11679970
M. Wt: 351.8 g/mol
InChI Key: FDOGYUCVFKJAQQ-UHFFFAOYSA-N
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Description

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core substituted with a chloro group and a 3,4-dimethylphenyl group. Pyrimidoquinolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multicomponent reaction. One common method involves the reaction of barbituric acid, aldehydes, and anilines in a one-pot reaction. This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in various positions on the benzene ring with electron donor or electron-withdrawing groups . The reaction conditions are generally mild, and the use of commercially available anilines simplifies the process.

Industrial Production Methods

Industrial production of this compound can be achieved through a mechanochemical approach using a ball-mill. This method involves a multicomponent reaction of 1,3-diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde. The process is catalyst-free and solvent-free, making it an environmentally friendly and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The chloro group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidoquinoline core.

Scientific Research Applications

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoquinolines and related heterocyclic compounds, such as:

Uniqueness

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the 3,4-dimethylphenyl group enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H14ClN3O2/c1-10-6-7-12(8-11(10)2)23-16-5-3-4-15(20)13(16)9-14-17(23)21-19(25)22-18(14)24/h3-9H,1-2H3,(H,22,24,25)

InChI Key

FDOGYUCVFKJAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl)C

Origin of Product

United States

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